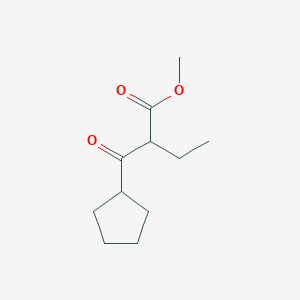

Methyl 2-(cyclopentanecarbonyl)butanoate

Description

Methyl 2-(cyclopentanecarbonyl)butanoate is an ester derivative featuring a cyclopentane ring fused to a carbonyl group, which is further esterified via a butanoate backbone. Its molecular formula is C${11}$H${16}$O$_3$, with a molecular weight of 196.24 g/mol (inferred from structural analogs in and ).

Properties

Molecular Formula |

C11H18O3 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

methyl 2-(cyclopentanecarbonyl)butanoate |

InChI |

InChI=1S/C11H18O3/c1-3-9(11(13)14-2)10(12)8-6-4-5-7-8/h8-9H,3-7H2,1-2H3 |

InChI Key |

XFVANGLYEBHLPM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C1CCCC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing esters, including Methyl 2-(cyclopentanecarbonyl)butanoate, is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol. For this compound, cyclopentanecarbonyl chloride can be reacted with methyl butanoate under controlled conditions to yield the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction is typically carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity. Catalysts may be used to speed up the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopentanecarbonyl)butanoate, like other esters, can undergo various chemical reactions, including:

Hydrolysis: Breaking down into its constituent alcohol and acid in the presence of water and an acid or base catalyst.

Reduction: Converting the ester into an alcohol using reducing agents like lithium aluminum hydride.

Substitution: Reacting with nucleophiles to replace the ester group with another functional group.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Grignard reagents or other nucleophiles under controlled conditions.

Major Products

Hydrolysis: Cyclopentanecarboxylic acid and methyl butanoate.

Reduction: Corresponding alcohols.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(cyclopentanecarbonyl)butanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of ester reactions and mechanisms.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the synthesis of other complex organic molecules and as a flavoring agent.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopentanecarbonyl)butanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of an alcohol and an acid. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with Methyl 2-(cyclopentanecarbonyl)butanoate:

Key Observations :

- Cyclopentane vs.

- Amino vs. Carbonyl Substituents: Amino groups (e.g., in and ) increase polarity and hydrogen-bonding capacity, influencing solubility and biological activity.

- Ester vs. Ketone: 2-Methylcyclopentanone () lacks the ester moiety, making it less reactive toward nucleophilic acyl substitution but more volatile (bp 139–140°C) .

Contrast with Similar Compounds :

- Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate (): Synthesized via reductive amination using trifluoroethyl triflate and DIEA in THF (60°C, 27 hours), followed by C18 column purification.

- Methyl 3-aminocyclopentanecarboxylate (): Likely prepared via Boc-protection strategies and subsequent deprotection, given the amino group’s sensitivity.

- 2-Methylcyclopentanone (): Commercially available via aldol condensation or ketone isomerization.

Purification :

- The target compound may require silica gel or reverse-phase chromatography (common for esters; see and ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.